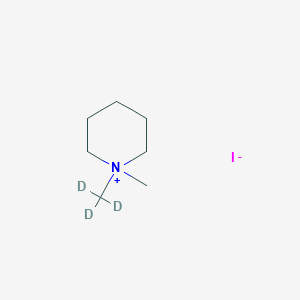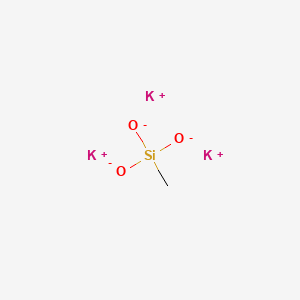
Mepiquat iodide D3 (methyl-d3)
Overview
Description
Mepiquat iodide D3 (methyl-d3) is an iodide salt of mepiquat . It is widely used as a plant growth regulator in agriculture . It may be used as an internal standard for the determination of mepiquat in oven-cooked beef by high-performance liquid chromatography (HPLC-MS) using electrospray ionization (ESI) in the positive ion mode . It can also be used in cooked vegetables and food products by LC-MS/MS analysis .
Molecular Structure Analysis
The empirical formula of Mepiquat iodide D3 (methyl-d3) is C7D3H13IN . It has a molecular weight of 244.13 . The SMILES string representation is C[N+]1©CCCCC1.[I-] and the InChI is 1S/C7H16N.HI/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 .Physical and Chemical Properties Analysis
Mepiquat iodide D3 (methyl-d3) has a molecular weight of 244.13 . The product is of analytical standard with an assay of ≥98.0% (HPLC) .Scientific Research Applications
Molecular Reorientation and Vibrational Relaxation Studies Mepiquat iodide D3, particularly its methyl-d3 variant, has been utilized in research to understand molecular reorientation and vibrational relaxation in liquids. Campbell, Fisher, and Jonas (1974) investigated the reorientational correlation function for liquid methyl iodide, including the density and viscosity effects, to gain insights into the internal rotation of the methyl group and vibrational relaxation rates (Campbell, Fisher, & Jonas, 1974).
Synthesis of Organic Deuterium Compounds Methyl-d3 iodide has been synthesized for applications in organic chemistry. Nolin (1954) described a method to convert methyl-d3 bromide to methyl-d3 iodide, which was then used in further reactions to yield various deuterated organic compounds (Nolin, 1954).
Photodissociation Dynamics Research Research on the photodissociation dynamics of methyl iodide and its deuterated counterpart, including methyl-d3 iodide, has been a subject of interest. Guo and Schatz (1990) used a time-dependent quantum mechanical method to study these dynamics, providing important insights into the molecular behavior under specific conditions (Guo & Schatz, 1990).
Mepiquat Formation in Foodstuffs Mepiquat, related to mepiquat iodide, has been identified as a process-induced byproduct in roasted cereal-based foodstuffs. Bessaire et al. (2016) investigated the formation of mepiquat in these food products, which is a crucial aspect of understanding food safety and composition (Bessaire et al., 2016).
Infrared Spectrum Analysis The infrared spectrum of methyl-d3 iodide has been analyzed to understand its vibration-rotation interactions. Matsuura and Murata (1981) conducted a detailed analysis of the ν1 band of methyl-d3 iodide, contributing to the field of molecular spectroscopy (Matsuura & Murata, 1981).
Green Chemistry Metrics in Methylating Agents Methyl iodide, including methyl-d3 variants, has been evaluated in green chemistry for its efficiency as a methylating agent. Selva and Perosa (2008) compared different methylating agents based on atom economy and mass index, contributing to the development of more sustainable chemical processes (Selva & Perosa, 2008).
Methylation Studies in Atmospheric Chemistry Studies on methylation agents like methyl iodide in atmospheric chemistry have been conducted. Hall, Bloom, and Munthe (1995) explored the reactions of elemental mercury with methyl iodide, contributing to our understanding of atmospheric mercury cycling (Hall, Bloom, & Munthe, 1995).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-1-(trideuteriomethyl)piperidin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.HI/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1/i1D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQOPVUSHBNOOL-NIIDSAIPSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCCCC1)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32317-85-4 | |
| Record name | 32317-85-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B3423773.png)





![N-[(5-acetylthiophen-2-yl)methyl]acetamide](/img/structure/B3423843.png)


![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3423863.png)
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B3423867.png)
